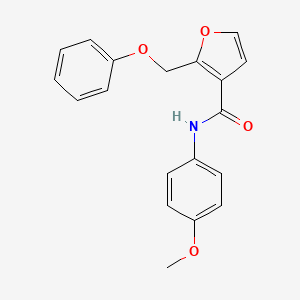
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a synthetic triazole molecule that has been studied for its potential applications in scientific research. EMT has a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-obesity effects. Its ability to interact with multiple proteins, as well as its low toxicity, makes it a promising molecule for further research.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the binding of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to specific protein targets. This binding is believed to lead to the activation of certain cellular pathways, which can then lead to the desired biological effects. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to interact with several enzymes, which could potentially explain its anti-diabetic and anti-obesity effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential effects on various biochemical and physiological processes. In animal studies, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory, anti-tumor, anti-diabetic, and anti-obesity effects. It has also been found to have anti-oxidant and anti-apoptotic effects, as well as to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects and to modulate the immune system.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, its ability to interact with multiple proteins, and its potential for drug delivery. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize, which makes it an attractive molecule for further research. However, there are some limitations to using N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments, such as its lack of specificity for certain proteins and its potential to induce side effects.
将来の方向性
There are several potential future directions for N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide research. These include further studies on its mechanism of action, its potential applications in drug discovery and delivery, and its ability to modulate the immune system. Additionally, further research could be conducted on its potential effects on various biochemical and physiological processes, such as inflammation, cancer, diabetes, and obesity. Finally, further research could be conducted on its potential side effects, as well as its potential for drug interactions.
合成法
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including a nucleophilic substitution reaction, an alkylation reaction, and a condensation reaction. The most efficient method is the nucleophilic substitution reaction, which involves the reaction of an alkyl halide with an aryl azide in the presence of a base. This reaction produces a substituted triazole, which can then be converted into N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research applications, including drug discovery, drug delivery, and cellular imaging. It has also been used to study the effects of different drugs on cells, as well as to evaluate the efficacy of new drugs. Additionally, N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the molecular mechanisms of action of various drugs and to identify potential drug targets.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-11-6-5-10-16(17)20-19(24)18-14(3)23(22-21-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXLTTYBVMYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6421710.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6421724.png)
![2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6421729.png)

![5-[(2-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6421743.png)
![5-[(2-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B6421749.png)
![N-(4-acetamidophenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421753.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide](/img/structure/B6421761.png)
![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)

![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6421811.png)